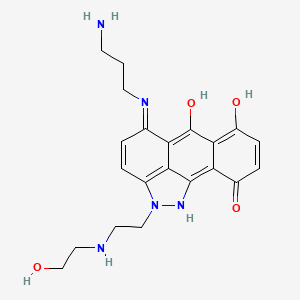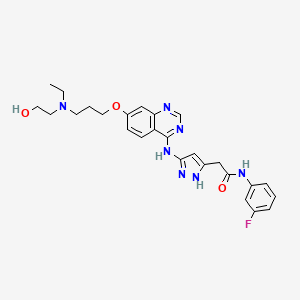
Azd-1152hqpa
Übersicht
Beschreibung
Azd-1152hqpa, also known as Barasertib, is a member of the quinazolines . It is an antineoplastic agent and an Aurora kinase inhibitor . It has a role in inhibiting cell division and cell proliferation and inducing apoptosis in Aurora kinase B-overexpressing tumor cells .
Molecular Structure Analysis
This compound has a molecular formula of C26H30FN7O3 . The InChI code is InChI=1S/C26H30FN7O3/c1-2-34 (10-11-35)9-4-12-37-21-7-8-22-23 (16-21)28-17-29-26 (22)31-24-14-20 (32-33-24)15-25 (36)30-19-6-3-5-18 (27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3, (H,30,36) (H2,28,29,31,32,33) .Chemical Reactions Analysis
This compound is known to inhibit the proliferation of hematopoietic malignant cells . It disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 507.6 g/mol . It is a crystalline solid . Its solubility in DMF is 1 mg/ml, in DMSO is 15 mg/ml, and in DMSO:PBS (pH 7.2) (1:2) is 0.33 mg/ml . It is slightly soluble in ethanol and PBS (pH 7.2) .Wissenschaftliche Forschungsanwendungen
1. Behandlung von flüssigen und soliden Tumoren Azd-1152hqpa, auch bekannt als Barasertib, ist ein Inhibitor der Aurora-Kinase B und wurde zur Behandlung sowohl von flüssigen als auch von soliden Tumoren entwickelt . Es hat eine klinische Aktivität bei akuter myeloischer Leukämie gezeigt .
Verwendung in Nanopartikeln
this compound wurde bei der Entwicklung von Accurin-Nanopartikeln verwendet. Diese Nanopartikel haben eine erhöhte Wirksamkeit gezeigt, ohne die Knochenmarktoxizität, die bei der Prodrug-Formulierung beobachtet wurde .
3. Behandlung des diffusen großzelligen B-Zell-Lymphoms (DLBCL) In präklinischen Studien zeigten Modelle von DLBCL eine Empfindlichkeit gegenüber einer Monotherapie mit Aurora-B-Kinase-Inhibitoren. This compound Accurin reduzierte das Wachstum von DLBCL-Modellen konsequent .
4. Behandlung des kleinzelligen Lungenkrebses (SCLC) Ebenso zeigten SCLC-Modelle eine Empfindlichkeit gegenüber this compound Accurin. Die Behandlung führte zur Reduktion des Wachstums von SCLC-Modellen .
5. Induktion von Polyploidie und apoptotischem Zelltod In Zellexperimenten induzierte this compound innerhalb von 24–48 Stunden nach der Behandlung einen Anstieg des DNA-Gehalts von 4N und 8N, was auf Polyploidie hindeutet. Nach 48–72 Stunden induzierte es apoptotischen Zelltod .
Verwendung in Tierversuchen
In Tierversuchen mit Mäusen, die mit SW620-, Colo205- oder HCT116-Zellen injiziert wurden, zeigte this compound eine signifikante Hemmung des Tumorwachstums .
Wirkmechanismus
Target of Action
AZD-1152-HQPA, also known as Barasertib, is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in chromosome alignment, segregation, and cytokinesis during mitosis . The compound has a high specificity against Aurora B (Ki, 0.36nmol/L) compared with Aurora A (Ki, 1.369nmol/L), and it shows high selectivity versus a panel of 50 other kinases .
Mode of Action
AZD-1152-HQPA interacts with its target, Aurora B kinase, by inhibiting its activity. This inhibition leads to chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . The compound is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD1152-HQPA in plasma .
Biochemical Pathways
The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. By inhibiting Aurora B kinase, AZD-1152-HQPA disrupts the normal process of mitosis, leading to chromosome misalignment and prevention of cell division . This disruption of the cell cycle can lead to cell death, or apoptosis .
Pharmacokinetics
AZD-1152-HQPA is a prodrug that is rapidly converted to the active form in plasma . The pharmacokinetics of AZD-1152-HQPA are characterized by dose-dependent exposure . Detailed pharmacokinetic analysis is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AZD-1152-HQPA.
Result of Action
The inhibition of Aurora B kinase by AZD-1152-HQPA results in a series of cellular changes. These include chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . In preclinical studies, AZD-1152-HQPA has shown potent inhibition of the growth of human colon, lung, and hematologic tumor xenografts .
Action Environment
The action of AZD-1152-HQPA can be influenced by various environmental factors. For instance, the compound’s conversion from a prodrug to its active form occurs in plasma , suggesting that factors affecting plasma composition could potentially influence the drug’s action.
Zukünftige Richtungen
Azd-1152hqpa has shown potential in enhancing the effectiveness of chemotherapeutics like oxaliplatin and gemcitabine in colon and pancreatic cancer, respectively . The combined administration of this compound and conventional chemotherapeutic agents to patients with leukemia warrants further investigation .
Eigenschaften
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)

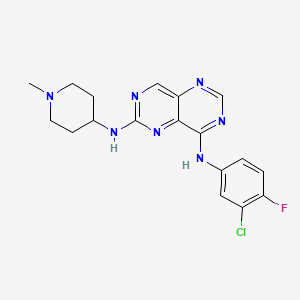
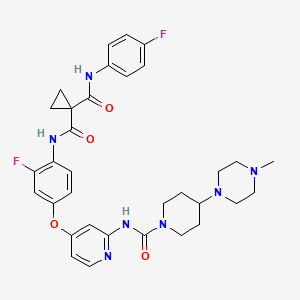
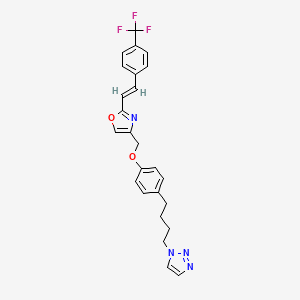

![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
